N-linoleoylglycine
Overview
Description
Linoleoyl glycine: (CAS No. 2764-03-6) belongs to the class of N-acylamides . It is a modified polyunsaturated fatty acid derived from linoleoyl ethanolamide . This compound is structurally related to arachidonyl glycine and anandamide (AEA). Arachidonyl glycine, produced in mammalian skin, spinal cord, and brain, shares similarities with AEA and has reported analgesic activities in animal experiments .
Preparation Methods
Synthetic Routes::
- The synthetic route typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the amidation process.
Linoleoyl glycine: can be synthesized through amidation reactions between linoleic acid and glycine. The reaction involves the condensation of the carboxylic acid group of linoleic acid with the amino group of glycine.
- While there isn’t a specific industrial-scale production method for linoleoyl glycine, it can be prepared in the laboratory using the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity::
- Common reagents and conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, ozone).
Conjugation: Enzymes or chemical catalysts.
Linoleoyl glycine: may undergo various chemical reactions, including:
- Hydrolysis yields linoleic acid and glycine .
- Oxidation may lead to various oxidized derivatives of linoleic acid.
Scientific Research Applications
Linoleoyl glycine: finds applications in:
Chemistry: As a model compound for studying N-acylamides and their reactivity.
Biology: Investigating lipid metabolism and signaling pathways.
Medicine: Potential analgesic properties similar to arachidonyl glycine.
Industry: Although not widely used industrially, its unique structure may inspire novel applications.
Mechanism of Action
The exact mechanism by which linoleoyl glycine exerts its effects remains an active area of research. It likely involves interactions with receptors, enzymes, or lipid-related pathways.
Comparison with Similar Compounds
While linoleoyl glycine shares structural features with arachidonyl glycine and anandamide, its distinct properties set it apart. Further exploration of related compounds could reveal additional unique features.
Properties
IUPAC Name |
2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRHZEHWEYAHCO-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334847 | |
Record name | N-Linoleoyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2764-03-6 | |
Record name | N-Linoleoyl glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2764-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine linoleamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Linoleoyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known mechanism of action for N-linoleoylglycine?
A1: this compound acts as an agonist of the G protein-coupled receptor GPR132, also known as G2A. [] This receptor activation triggers downstream signaling pathways, although the specific effects of this compound mediated GPR132 activation are still under investigation.
Q2: How does the structure of this compound compare to other known activators of GPR132, and what is the potential impact on their binding?
A2: this compound shares structural similarities with other GPR132 activators like 9-hydroxyoctadecadienoic acid (9-HODE) and other N-acylamides. [] Molecular docking studies suggest that the acyl side-chain of this compound, similar to 9-HODE, might extend into the membrane bilayer between transmembrane domains TM4 and TM5 of GPR132. [] This is in contrast to small-molecule agonists, which are predicted to bind to a "classical" site within the 7TM bundle of GPR132. [] These distinct binding modes highlight the potential for diverse pharmacological profiles within this receptor family.
Q3: Has this compound been detected in biological samples, and if so, what is its potential relevance?
A3: Yes, this compound has been identified in the lungs of mice infected with SARS-CoV-2, showing a significant increase compared to uninfected mice. [] While its exact role in the context of SARS-CoV-2 infection is still being investigated, its presence and upregulation suggest a potential role in the inflammatory response to the virus. Further research is needed to understand the functional implications of this finding.
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